molecular formula C30H48N4O4 B11958605 Methyl4'-(4-amino-2-methyl-5-oxo-3-pentadecyl-3-pyrazolin-1-YL)-succinanilate CAS No. 119338-68-0

Methyl4'-(4-amino-2-methyl-5-oxo-3-pentadecyl-3-pyrazolin-1-YL)-succinanilate

Cat. No.: B11958605
CAS No.: 119338-68-0
M. Wt: 528.7 g/mol
InChI Key: DKCJQRFZALDSMF-UHFFFAOYSA-N
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Description

Methyl4'-(4-amino-2-methyl-5-oxo-3-pentadecyl-3-pyrazolin-1-YL)-succinanilate is a synthetic pyrazoline derivative characterized by a pentadecyl chain at position 3, a methyl group at position 2, and a succinanilate ester moiety at position 1 of the pyrazoline ring. This compound combines a pyrazoline core with a long alkyl chain and polar functional groups, which confer unique physicochemical and biological properties. The pyrazoline ring is known for its role in medicinal chemistry, particularly in anti-inflammatory, analgesic, and antimicrobial applications .

Properties

CAS No.

119338-68-0

Molecular Formula

C30H48N4O4

Molecular Weight

528.7 g/mol

IUPAC Name

methyl 4-[4-(4-amino-2-methyl-5-oxo-3-pentadecylpyrazol-1-yl)anilino]-4-oxobutanoate

InChI

InChI=1S/C30H48N4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-29(31)30(37)34(33(26)2)25-20-18-24(19-21-25)32-27(35)22-23-28(36)38-3/h18-21H,4-17,22-23,31H2,1-3H3,(H,32,35)

InChI Key

DKCJQRFZALDSMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=O)N(N1C)C2=CC=C(C=C2)NC(=O)CCC(=O)OC)N

Origin of Product

United States

Biological Activity

Methyl4'-(4-amino-2-methyl-5-oxo-3-pentadecyl-3-pyrazolin-1-YL)-succinanilate is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that typically includes the condensation of appropriate precursors followed by purification techniques such as column chromatography. The structural characterization is usually confirmed through techniques like NMR spectroscopy and mass spectrometry, which provide insights into the molecular structure and confirm the presence of functional groups.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity
Research has indicated that compounds with similar pyrazoline structures exhibit anticancer properties. For instance, studies have shown that pyrazoline derivatives can induce apoptosis in various cancer cell lines. The specific activity of this compound against human cancer cell lines (e.g., MCF7 and K562) needs further exploration through cytotoxicity assays.

2. Antimicrobial Properties
Compounds containing pyrazoline rings have demonstrated antimicrobial activities against a range of pathogens. The mechanism is often attributed to their ability to disrupt cellular membranes or inhibit key metabolic pathways in bacteria and fungi.

3. Anti-inflammatory Effects
Some studies suggest that pyrazoline derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the biological activities of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazolo[4,3-e][1,2,4]triazine derivativesAnticancerIn vitro studies showed selective cytotoxicity against MCF7 cells.
3-Methyl-Pyrazole derivativesAnti-inflammatoryDemonstrated reduced inflammation in animal models.
Benzoxazine derivativesAntimicrobialEffective against Gram-positive bacteria with low MIC values.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazoline derivatives, emphasizing modifications that enhance biological activity while reducing toxicity. For example, lipophilicity plays a crucial role in the bioavailability and efficacy of these compounds.

Key Findings:

  • Cytotoxicity : A study indicated that modifications in the side chains significantly affect the cytotoxic potential against cancer cell lines.
  • Mechanism of Action : Investigations into the mechanism revealed that some derivatives act as inhibitors of specific kinases involved in cancer progression.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazoline structures exhibit notable antimicrobial properties. Case studies have shown that methyl derivatives of pyrazolines can effectively inhibit the growth of various bacterial strains. For instance, studies have demonstrated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of methyl4'-(4-amino-2-methyl-5-oxo-3-pentadecyl-3-pyrazolin-1-YL)-succinanilate has been highlighted in several studies. These compounds have been shown to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

Recent investigations into the anticancer properties of pyrazoline derivatives indicate that this compound may inhibit tumor cell proliferation. The compound's ability to target specific pathways involved in cancer cell growth has led to its exploration as a potential chemotherapeutic agent . Notably, its efficacy against various cancer types, including leukemia and solid tumors, is under investigation.

Drug Delivery Systems

The lipophilic nature of this compound makes it suitable for incorporation into drug delivery systems. Research has focused on utilizing this compound as a carrier for hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy by improving solubility and stability .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyrazoline precursors. Various synthetic routes have been explored to optimize yield and purity, with modifications leading to derivatives that may exhibit enhanced biological activity or reduced toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl4'-(4-amino-2-methyl-5-oxo-3-pentadecyl-3-pyrazolin-1-YL)-succinanilate is best understood through comparisons with analogous pyrazoline and related heterocyclic derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Biological Activity Reference
This compound Pyrazoline - 3-pentadecyl
- 2-methyl
- 4-amino
- Succinanilate ester
High lipophilicity due to pentadecyl chain; potential metabolic stability from ester group Hypothesized anti-inflammatory and antimicrobial activity (based on pyrazoline analogs)
4-Aminoantipyrine Pyrazoline - 4-amino
- Phenyl groups
Classic analgesic and antipyretic agent; lacks long alkyl chains Analgesic, antipyretic
Metamizole Pyrazolone - Methyl groups
- Sulfonate moiety
Water-soluble derivative; rapid systemic absorption Analgesic, antipyretic
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Pyrazole - Chloro, nitro, methyl
- Butanoic acid
Polar carboxylic acid group enhances solubility; nitro group may confer reactivity Antimicrobial, enzyme inhibition
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate Pyrazoline - Trifluoromethoxy
- Methoxyphenyl
- Acetate ester
Fluorinated groups improve metabolic resistance; aryl substituents enhance target binding Anticancer, enzyme modulation

Key Differentiators:

Substituent Complexity: The pentadecyl chain in the target compound is rare among pyrazoline derivatives, which typically feature shorter alkyl or aryl groups (e.g., methyl, phenyl in 4-Aminoantipyrine) . This chain may enhance its interaction with lipid-rich biological membranes or hydrophobic protein pockets.

Bioactivity Profile: While most pyrazoline derivatives (e.g., 4-Aminoantipyrine) are established analgesics, the target compound’s structural complexity suggests broader or novel applications, such as antimicrobial or anticancer activity, as seen in fluorinated analogs .

Research Findings:

  • Solubility and Stability: The pentadecyl chain likely reduces aqueous solubility but improves stability in nonpolar environments, contrasting with carboxylic acid-containing analogs (e.g., 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid), which are more water-soluble .
  • Synthetic Challenges : Introducing a pentadecyl chain requires specialized alkylation techniques, unlike simpler derivatives synthesized via standard condensation reactions .

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